N-lauroyl-D-arginine
Description
Introduction to N-Lauroyl-D-Arginine: Overview and Academic Significance
This compound belongs to the class of amino acid-based surfactants, characterized by a hydrophobic lauroyl chain (C12) linked to a hydrophilic arginine headgroup. Its cationic nature at physiological pH enables interactions with microbial membranes, making it a candidate for antimicrobial applications. While the L-arginine variant (Nα-lauroyl-L-arginine) has been extensively studied, the D-form offers unique stereochemical properties that remain underexplored. Current research focuses on optimizing its synthesis, understanding its degradation pathways, and evaluating its efficacy in complex matrices such as food systems.
Historical Development and Discovery of this compound
The synthesis of arginine-based surfactants dates to the 1970s, with ethyl lauroyl arginate (LAE) being patented in 1995 as a food preservative. This compound emerged as a hydrolysis product of LAE, identified during stability studies that revealed its decomposition into surface-active components like Nα-lauroyl-L-arginine (LAS) and lauric acid. Early work by LAMIRSA and the Spanish National Research Council (CSIC) highlighted the role of stereochemistry in surfactant behavior, though most commercial formulations prioritize the L-form due to cost and scalability.
Key Milestones:
Structural and Functional Relationship to Cationic Surfactants
This compound’s structure comprises a D-arginine moiety bonded to lauric acid via an amide linkage. Its cationic charge at neutral pH arises from the protonated guanidine group in arginine, enabling electrostatic interactions with anionic microbial membranes.
Physicochemical Properties:
The D-configuration alters the spatial orientation of the arginine headgroup, potentially affecting membrane penetration and enzymatic degradation. Comparative studies with LAS show that the L-form exhibits higher antimicrobial activity, suggesting stereochemistry influences target binding.
Key Research Objectives and Gaps in Current Literature
Research Objectives:
- Stereochemical Impact : Elucidate how the D-configuration affects antimicrobial efficacy, biodegradability, and interaction with phospholipid bilayers.
- Synthesis Optimization : Develop cost-effective methods for enantioselective synthesis to improve yield and purity.
- Stability in Matrices : Assess degradation kinetics in food and cosmetic formulations under varying pH and temperature.
Knowledge Gaps:
- Comparative Studies : Limited data exist comparing the D- and L-forms’ antimicrobial spectra, cytotoxicity, and environmental persistence.
- Application Challenges : Surface-active properties may be compromised in emulsion-based systems, as seen in LAE formulations.
- Ecotoxicology : Long-term environmental impacts of D-form degradation products (e.g., lauric acid, arginine) remain unquantified.
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKNGLLPGBHHO-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-lauroyl-D-arginine can be synthesized through the condensation reaction between lauric acid and D-arginine. The process typically involves the following steps:
Activation of Lauric Acid: Lauric acid is first converted to lauroyl chloride using thionyl chloride or oxalyl chloride.
Condensation Reaction: The lauroyl chloride is then reacted with D-arginine in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods to ensure high yield and purity. One such method includes the use of aminoacylase enzymes derived from microorganisms like Burkholderia species, which catalyze the acylation of D-arginine with lauric acid .
Chemical Reactions Analysis
Types of Reactions: N-lauroyl-D-arginine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce lauric acid and D-arginine.
Oxidation: The lauroyl group can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The amino group of D-arginine can participate in substitution reactions, where other functional groups replace the lauroyl group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Hydrolysis: Lauric acid and D-arginine.
Oxidation: Oxidized derivatives of the lauroyl group.
Substitution: New compounds with different functional groups replacing the lauroyl group.
Scientific Research Applications
Food Preservation
N-lauroyl-D-arginine is recognized for its antimicrobial properties, making it a valuable additive in food preservation.
- Mechanism of Action : As a cationic surfactant, it disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria, yeasts, and molds .
-
Case Studies :
- A study demonstrated that this compound effectively inhibited the growth of Listeria monocytogenes in vacuum-sealed stewed veal over 60 days at 4°C when used at a concentration of 5% .
- In beverages, such as carbonated orange juice, the addition of this compound at 50 mg/kg significantly reduced yeast growth compared to control samples over nine weeks at 25°C .
Pharmaceutical Applications
This compound is being explored in pharmaceutical formulations due to its potential benefits in drug delivery systems.
- Enhanced Drug Absorption : The compound can improve the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate the transport of active ingredients across biological membranes .
- Case Studies :
Personal Care Products
The incorporation of this compound in personal care products is driven by its antimicrobial properties and ability to enhance skin penetration.
- Cosmetic Formulations : It is used in toothpaste and mouth rinses for its antibacterial effects, contributing to oral health by reducing bacterial load .
- Case Studies :
Safety and Regulatory Status
The safety profile of this compound has been evaluated through various toxicological studies.
Mechanism of Action
The antimicrobial activity of N-lauroyl-D-arginine is primarily due to its ability to disrupt microbial cell membranes. The lauroyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death .
Comparison with Similar Compounds
Structural Analogs: Acylated Arginine Derivatives
The biological and physicochemical properties of N-lauroyl-D-arginine can be contextualized by comparing it to structurally related compounds:
Notes:
- Acyl chain length: The 12-carbon lauroyl group enhances hydrophobicity, likely improving membrane permeability but reducing compatibility with enzyme active sites optimized for shorter chains (e.g., nitric oxide synthases, NOS) .
- Stereochemistry: The D-isomer is expected to exhibit lower enzymatic recognition compared to the L-form, analogous to D-arginine's inertness in NOS pathways .
Functional Comparison with NO Synthase Substrates
highlights the impact of structural modifications on arginine's interaction with NOS enzymes:
- Catalytic efficiency: Native L-arginine (Arg) has the highest catalytic efficiency (kcat/Km), while homo-L-arginine (homo-Arg, with an elongated side chain) shows a 20-fold decrease for NOS I and 10-fold decrease for NOS II . This suggests that even minor elongation (e.g., adding one CH₂ group) disrupts enzyme-substrate binding.
- NADPH consumption: Homo-Arg requires 2.0–2.6 mol NADPH/mol NO versus 1.5 mol NADPH/mol NO for Arg, indicating inefficiency in redox coupling .
Implications for this compound :
- The bulky lauroyl chain (C12) would likely exacerbate these inefficiencies, rendering this compound a poor NOS substrate.
- The D-configuration further diminishes enzymatic recognition, as NOS active sites are stereospecific for L-arginine .
Stereoisomerism: D- vs. L-Forms
The D-isomer of arginine derivatives is biologically distinct due to stereochemical incompatibility with mammalian enzymes:
| Property | This compound | N-Lauroyl-L-arginine |
|---|---|---|
| Enzymatic activity | Low or absent | Moderate (e.g., surfactant) |
| Metabolic fate | Not hydrolyzed by proteases | Potentially metabolized |
| Applications | Stability-focused uses | Cosmetics, antimicrobials |
The L-form is preferred in biological contexts (e.g., antimicrobial peptides), whereas the D-form may be used where resistance to enzymatic degradation is advantageous .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-lauroyl-D-arginine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling lauric acid with D-arginine via N-acylation under controlled pH and temperature. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 210 nm, supplemented by mass spectrometry (MS) for molecular weight confirmation. Researchers should follow NIH guidelines for reporting synthetic yields and impurity thresholds (e.g., <0.1% residual solvents) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural stability?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming acyl group attachment and chiral integrity. Fourier-transform infrared (FTIR) spectroscopy can validate amide bond formation (C=O stretch at ~1650 cm⁻¹). For thermal stability, differential scanning calorimetry (DSC) should be employed to assess decomposition temperatures .
Q. What in vitro models are appropriate for preliminary evaluation of this compound’s antimicrobial activity?
- Methodological Answer : Use standardized broth microdilution assays (CLSI M07-A10 guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., chlorhexidine) and assess minimum inhibitory concentrations (MICs) under varying pH conditions to account for ionization effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound across cell lines?
- Methodological Answer : Conduct systematic meta-analyses of existing studies to identify confounding variables (e.g., cell passage number, assay type). Use standardized MTT assays with triplicate technical replicates and normalize data to cell confluence metrics. Apply multivariate regression to isolate factors like surfactant concentration or exposure duration .
Q. What experimental designs optimize this compound’s bioactivity in biofilm eradication studies?
- Methodological Answer : Employ confocal microscopy with LIVE/DEAD staining to quantify biofilm viability post-treatment. Integrate chelating agents (e.g., EDTA) to enhance penetration in polysaccharide-rich matrices. Statistical power analysis should guide sample size determination to detect ≥50% reduction in biofilm biomass .
Q. Which computational approaches predict this compound’s interaction with bacterial membranes?
- Methodological Answer : Molecular dynamics (MD) simulations using GROMACS or CHARMM can model lipid bilayer interactions, focusing on lauroyl chain insertion and arginine’s electrostatic binding to phospholipid headgroups. Validate predictions with experimental surface plasmon resonance (SPR) data measuring binding kinetics .
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?
- Methodological Answer : Implement quality-by-design (QbD) principles, including Design of Experiments (DoE) to optimize synthesis parameters (e.g., reaction time, solvent ratio). Use principal component analysis (PCA) to correlate raw material attributes (e.g., lauric acid purity) with final product metrics like critical micelle concentration (CMC) .
Methodological Frameworks and Pitfalls
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results. For example, differences in cytotoxicity may stem from assay sensitivity (e.g., MTT vs. ATP luminescence) rather than compound efficacy .
- Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting experimental conditions in electronic lab notebooks (ELNs) and sharing raw datasets via repositories like Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
